2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile
Description
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile (CAS: 15189-93-2) is a nitrile derivative featuring a 3,4-diethoxyphenyl group and a dimethylamino substituent on the acetonitrile backbone. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol . This compound is utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive nitrile group and tunable electronic properties .
Properties
CAS No. |
15189-93-2 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(3,4-diethoxyphenyl)-2-(dimethylamino)acetonitrile |
InChI |
InChI=1S/C14H20N2O2/c1-5-17-13-8-7-11(9-14(13)18-6-2)12(10-15)16(3)4/h7-9,12H,5-6H2,1-4H3 |
InChI Key |
YOWLINZASNDMHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C#N)N(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzaldehyde and dimethylamine.
Formation of Intermediate: The aldehyde group of 3,4-diethoxybenzaldehyde reacts with dimethylamine to form an imine intermediate.
Addition of Nitrile Group: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group, resulting in the formation of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile.
Industrial Production Methods
Industrial production of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring or nitrile group.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Compounds with different functional groups replacing the ethoxy groups on the phenyl ring.
Scientific Research Applications
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic uses.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes : The compound is synthesized via nucleophilic substitution or Strecker reactions, leveraging the reactivity of the nitrile group .
- Toxicity Data: No direct toxicity studies exist for the target compound, though structural analogs (e.g., 2-(Dimethylamino)acetonitrile) suggest handling precautions are warranted .
- Comparative Reactivity: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in photopolymerization than methacrylate derivatives, highlighting the impact of functional group positioning on reaction kinetics .
Biological Activity
2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile is a chemical compound with the molecular formula C12H17N2O2 and CAS number 37672-97-2. It features a dimethoxyphenyl group attached to a dimethylamino acetonitrile moiety, which contributes to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- Dimethoxyphenyl Group : Enhances aromatic properties and biological reactivity.
- Dimethylamino Acetonitrile Moiety : Contributes to its interaction with biological targets.
The biological activity of 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile is primarily attributed to its ability to interact with various molecular targets. This interaction can modulate enzyme activity or receptor functions, leading to significant biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context of use.
Biological Activities
Research indicates that compounds similar to 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives with similar structures possess significant antimicrobial properties against various pathogens.
- Antioxidant Properties : The presence of the dimethylamino group has been linked to enhanced radical scavenging activity, suggesting potential use in oxidative stress-related conditions .
- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile:
- Study on α7 Nicotinic Acetylcholine Receptors : Research demonstrated that certain derivatives act as positive allosteric modulators of α7 nAChRs, enhancing synaptic transmission and showing promise for cognitive enhancement therapies .
- Antioxidant Activity Assessment : A recent study evaluated the antioxidant capacity of various dimethylamino-substituted flavonoids, revealing that compounds with similar structures exhibited substantial free radical scavenging capabilities .
Data Tables
The following table summarizes some key findings on the biological activities and mechanisms associated with compounds structurally related to 2-(3,4-Diethoxyphenyl)-2-(dimethylamino)acetonitrile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
